molecular formula C16H14ClN3OS B12132242 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole

Cat. No.: B12132242
M. Wt: 331.8 g/mol
InChI Key: ARYNUZVQGHJHCT-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is an organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a chlorophenyl group, a furyl group, and a prop-2-enyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the Furyl Group: The furyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furyl boronic acids or halides.

    Addition of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through alkylation reactions using prop-2-enyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, can be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in agriculture as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological macromolecules, while the chlorophenyl and furyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)methylthio]-5-(2-thienyl)-4-prop-2-enyl-1,2,4-triazole
  • 3-[(4-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole
  • 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-ethyl-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is unique due to the specific combination of its functional groups. The presence of the furyl group, in particular, can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for developing new chemical entities with specific desired properties.

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C16H14ClN3OS/c1-2-8-20-15(14-7-4-9-21-14)18-19-16(20)22-11-12-5-3-6-13(17)10-12/h2-7,9-10H,1,8,11H2

InChI Key

ARYNUZVQGHJHCT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3

Origin of Product

United States

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